molecular formula C15H23Cl2N B129168 Didesmethylsibutramine hydrochloride, (S)- CAS No. 262854-36-4

Didesmethylsibutramine hydrochloride, (S)-

Cat. No.: B129168
CAS No.: 262854-36-4
M. Wt: 288.3 g/mol
InChI Key: KHRVYINTXCWNRF-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Didesmethylsibutramine hydrochloride, (S)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the amine group.

Common Reagents and Conditions

Common reagents used in the reactions of didesmethylsibutramine hydrochloride, (S)-, include i-BuLi for diastereoselective addition and various oxidizing and reducing agents.

Major Products Formed

The major products formed from these reactions include different metabolites of sibutramine, such as desmethylsibutramine and other oxidized or reduced forms.

Mechanism of Action

Didesmethylsibutramine hydrochloride, (S)-, exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine from neuronal synapses. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound also inhibits NMDA-evoked activity, contributing to its thermogenic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didesmethylsibutramine hydrochloride, (S)-, is unique due to its specific inhibition of NMDA-evoked activity and its potent reuptake inhibition properties. Its ability to induce thermogenesis also sets it apart from other similar compounds .

Properties

IUPAC Name

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYINTXCWNRF-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262854-36-4
Record name Didesmethylsibutramine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262854364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O492E9070X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.